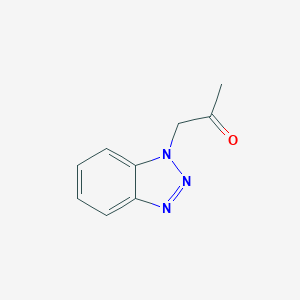

1-(1H-1,2,3-Benzotriazol-1-yl)acetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzotriazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7(13)6-12-9-5-3-2-4-8(9)10-11-12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVFTILUWQOBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339274 | |

| Record name | 1-(1H-1,2,3-Benzotriazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16219-51-5 | |

| Record name | 1-(1H-1,2,3-Benzotriazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(1H-1,2,3-benzotriazol-1-yl)acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1H-1,2,3-benzotriazol-1-yl)acetone, a versatile heterocyclic compound with applications in various fields of chemical research. This document details a feasible synthetic protocol, physical and spectral characterization data, and the logical workflow for its preparation.

Introduction

This compound, also known as N-acetonylbenzotriazole, belongs to the family of N-substituted benzotriazoles. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The benzotriazole moiety can act as a leaving group or a structural component in pharmacologically active molecules. The acetonyl side chain introduces a reactive carbonyl group, making it a valuable intermediate for further chemical modifications.

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the N-alkylation of 1H-1,2,3-benzotriazole with chloroacetone. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated benzotriazole anion attacks the electrophilic carbon of chloroacetone.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the N-alkylation of benzotriazoles.

Materials:

-

1H-1,2,3-Benzotriazole

-

Chloroacetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Equipment for filtration and recrystallization

Procedure:

-

To a solution of 1H-1,2,3-benzotriazole (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 equivalents).

-

Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the benzotriazolide anion.

-

Add chloroacetone (1.1 - 1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Characterization Data

Physical Properties

The following table summarizes the known physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃O | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Appearance | White to light tan solid | |

| Melting Point | 128-130 °C | [1] |

| Boiling Point | 341.4 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.27 g/cm³ (Predicted) | [2] |

Spectral Data

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzotriazole ring and the protons of the acetonyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 7.4 | Multiplet | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |

| ~ 5.4 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~ 2.3 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will exhibit signals for the carbons of the benzotriazole ring and the acetonyl side chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | Carbonyl carbon (C=O) |

| ~ 145, 133 | Carbons of the triazole ring fused to the benzene ring |

| ~ 128, 124, 120, 111 | Aromatic carbons |

| ~ 55 | Methylene carbon (-CH₂-) |

| ~ 27 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretching |

| ~ 2950 - 2850 | Aliphatic C-H stretching |

| ~ 1720 | C=O stretching (ketone) |

| ~ 1600, 1480 | C=C stretching (aromatic) |

| ~ 1250 | C-N stretching |

Mass Spectrometry (Predicted):

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 175 | [M]⁺ (Molecular ion) |

| 119 | [M - C₃H₄O]⁺ (Loss of acetone radical) |

| 91 | [C₆H₅N]⁺ |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Experimental and Logical Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines a robust and accessible pathway for the synthesis and characterization of this compound. The provided experimental protocol, based on well-established N-alkylation chemistry, offers a reliable method for its preparation. While experimental spectral data is not yet published, the predicted characterization parameters provide a strong foundation for the identification and verification of the synthesized compound. This molecule serves as a valuable building block for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

"physical and chemical properties of 1-(1H-1,2,3-benzotriazol-1-yl)acetone"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(1H-1,2,3-benzotriazol-1-yl)acetone, also known as 1-(1H-Benzotriazol-1-yl)propan-2-one. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, spectral characteristics, and key physicochemical parameters.

Core Physical and Chemical Properties

This compound is a versatile organic compound with applications as a UV stabilizer, corrosion inhibitor, and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its benzotriazole moiety imparts unique reactivity and stability, making it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 64882-50-4 | [1] |

| Molecular Formula | C₉H₉N₃O | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Melting Point | 128-130 °C | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Acetone), sparingly soluble in non-polar solvents, and slightly soluble in hot water. | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the N-alkylation of 1H-benzotriazole with chloroacetone. This reaction is a standard method for the preparation of N-substituted benzotriazole derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the N-alkylation of benzotriazoles.[3][4]

Materials:

-

1H-Benzotriazole

-

Chloroacetone

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

-

Acetone or another suitable polar aprotic solvent (e.g., DMF, acetonitrile)

-

Distilled water

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzotriazole (1.0 equivalent) in acetone.

-

Add potassium carbonate (1.5 to 2.0 equivalents) to the solution.

-

To this stirred suspension, add chloroacetone (1.1 to 1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Diagram 1: Synthesis Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (acetone) | ~2.3 | ~29 |

| CH₂ (methylene bridge) | ~5.5 | ~50 |

| Aromatic CH (Benzotriazole) | 7.3 - 8.1 | 110 - 135 |

| Aromatic C (quaternary, Benzotriazole) | - | 133, 146 |

| C=O (carbonyl) | - | ~205 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) stretch | 1715 - 1730 |

| C=C (Aromatic) stretch | 1450 - 1600 |

| C-N stretch | 1200 - 1350 |

| C-H (Aromatic) bend | 740 - 780 |

| C-H (Aliphatic) stretch | 2850 - 3000 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Fragment | Predicted m/z | Possible Identity |

| Molecular Ion [M]⁺ | 175 | C₉H₉N₃O⁺ |

| Base Peak | 43 | [CH₃CO]⁺ |

| Other Fragments | 119 | [C₆H₅N₃]⁺ (Benzotriazole radical cation) |

| 91 | [C₆H₅N]⁺ | |

| 77 | [C₆H₅]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Analysis: Analyze the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Diagram 2: Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, including its synthesis and spectroscopic characterization. The provided data and protocols are intended to be a valuable resource for scientists and researchers working with this compound in various fields of chemistry and drug development. Further experimental verification of the predicted spectroscopic data is recommended for definitive structural confirmation.

References

- 1. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Benzotriazole(95-14-7) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(1H-1,2,3-benzotriazol-1-yl)acetone (CAS Number: 64882-50-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1H-1,2,3-benzotriazol-1-yl)acetone, with CAS number 64882-50-4, is a versatile heterocyclic compound built upon the benzotriazole scaffold. This technical guide provides a comprehensive overview of its chemical properties, potential synthesis, and areas of application. While specific experimental data on the biological activities of this particular compound are limited in publicly available literature, this document compiles information on the known applications and biological significance of closely related benzotriazole derivatives, offering a foundation for future research and development. This guide is intended to serve as a valuable resource for professionals in organic synthesis, materials science, and drug discovery.

Chemical and Physical Properties

This compound, also known as 1-(benzotriazol-1-yl)propan-2-one, is a stable and soluble organic compound.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 64882-50-4 | [2] |

| Molecular Formula | C₉H₉N₃O | [2] |

| Molecular Weight | 175.19 g/mol | [2] |

| Melting Point | 128-130 °C | [2] |

| Purity | ≥ 99% | [2] |

| Boiling Point | 341.4ºC at 760 mmHg | [3] |

| Density | 1.27g/cm³ | [3] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and commonly employed synthetic route involves the N-alkylation of 1H-benzotriazole with chloroacetone. This reaction is a standard method for the preparation of N-substituted benzotriazole derivatives.[4][5]

General Experimental Protocol: N-alkylation of 1H-Benzotriazole

This protocol is a generalized procedure based on known methods for N-alkylation of benzotriazoles and should be optimized for the specific synthesis of this compound.

Materials:

-

1H-Benzotriazole

-

Chloroacetone

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., acetone, dimethylformamide (DMF))

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, dissolve 1H-benzotriazole in the chosen solvent.

-

Add the base to the solution and stir for a designated period to facilitate the deprotonation of the benzotriazole.

-

Slowly add chloroacetone to the reaction mixture.

-

Heat the mixture to an appropriate temperature and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a solid precipitate forms, filter the mixture. If not, proceed with aqueous workup.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectral Characterization

Expected ¹H NMR (in CDCl₃):

-

Aromatic protons of the benzotriazole ring: Multiplets in the range of δ 7.0-8.5 ppm.

-

Methylene protons (-CH₂-): A singlet around δ 5.0-5.5 ppm.

-

Methyl protons (-CH₃): A singlet around δ 2.0-2.5 ppm.

Expected ¹³C NMR (in CDCl₃):

-

Aromatic carbons of the benzotriazole ring: Peaks in the range of δ 110-145 ppm.

-

Carbonyl carbon (C=O): A peak around δ 200-210 ppm.

-

Methylene carbon (-CH₂-): A peak around δ 50-60 ppm.

-

Methyl carbon (-CH₃): A peak around δ 25-35 ppm.

Researchers synthesizing this compound should perform detailed spectral analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Potential Applications and Biological Significance

While direct biological studies on this compound are scarce, the benzotriazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities.[5][7] This suggests that the title compound could be a valuable intermediate or a candidate for biological screening.

Industrial Applications

This compound is recognized for its utility as a UV stabilizer in plastics and coatings, where it helps to prevent degradation from UV radiation.[2] It also serves as a corrosion inhibitor , particularly for copper and its alloys, finding use in industries such as automotive and aerospace.[2] Furthermore, its reactive nature makes it a useful intermediate in organic synthesis for the preparation of pharmaceuticals and agrochemicals.[2]

Potential Biological Activities

Based on the known biological profiles of other benzotriazole derivatives, this compound could be investigated for the following activities:

-

Antimicrobial and Antifungal Activity: Numerous N-substituted benzotriazole derivatives have demonstrated significant antibacterial and antifungal properties.[7][8][9] The mechanism of action for some of these compounds is believed to involve the inhibition of essential microbial enzymes.

-

Anticancer Activity: The benzotriazole nucleus is present in several compounds with antiproliferative effects.[10][11] The potential mechanisms include the inhibition of protein kinases and other enzymes crucial for cancer cell growth and survival.

-

Antiviral Activity: Certain benzotriazole analogues have shown promise as antiviral agents, including against hepatitis C virus (HCV).[12]

The presence of the acetone moiety introduces a reactive carbonyl group, which could potentially interact with biological targets or serve as a handle for further chemical modification to develop more potent and selective drug candidates.

Caption: Potential biological activities and mechanisms of action for this compound.

Future Directions

The lack of specific biological data for this compound presents a clear opportunity for further research. Key areas for future investigation include:

-

Development and optimization of a robust synthetic protocol.

-

Full spectral characterization (¹H NMR, ¹³C NMR, IR, MS) to establish a reference for future studies.

-

Systematic screening for antimicrobial, antifungal, and anticancer activities against a panel of relevant cell lines and pathogens.

-

If activity is observed, further studies to elucidate the mechanism of action, including target identification and pathway analysis.

-

Structure-activity relationship (SAR) studies by synthesizing and evaluating a library of analogous compounds.

Conclusion

This compound is a compound with established industrial applications and significant, yet largely unexplored, potential in the field of medicinal chemistry. Its structural relationship to a class of molecules with diverse and potent biological activities makes it a compelling target for further investigation. This technical guide provides a consolidated source of available information and a framework for future research aimed at unlocking the full potential of this versatile benzotriazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS#:64882-50-4 | Chemsrc [chemsrc.com]

- 4. ijariie.com [ijariie.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]

- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 1-(1H-1,2,3-Benzotriazol-1-yl)acetone

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The anticipated spectroscopic data for 1-(1H-1,2,3-benzotriazol-1-yl)acetone is summarized in the tables below for clarity and ease of comparison.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | Doublet | 1H | Aromatic CH |

| ~7.4 - 7.6 | Multiplet | 3H | Aromatic CH |

| ~5.4 | Singlet | 2H | -CH₂- |

| ~2.3 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C=O |

| ~145 | Aromatic C |

| ~133 | Aromatic C |

| ~128 | Aromatic CH |

| ~124 | Aromatic CH |

| ~120 | Aromatic CH |

| ~111 | Aromatic CH |

| ~55 | -CH₂- |

| ~27 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1725 | Strong | C=O stretch (ketone) |

| ~1600, 1480 | Medium | C=C stretch (aromatic) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1220 | Medium | C-N stretch |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 175 | [M]⁺ (Molecular Ion) |

| 119 | [M - C₃H₄O]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of 1H-1,2,3-benzotriazole with chloroacetone. A generalized experimental protocol is provided below.

Synthesis of this compound

-

Materials:

-

1H-1,2,3-Benzotriazole

-

Chloroacetone

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

To a stirred solution of 1H-1,2,3-benzotriazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add chloroacetone (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR). Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used as the solvent, with tetramethylsilane (TMS) as the internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry (MS): The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer.

Mandatory Visualization

An In-depth Technical Guide to the Solubility of 1-(1H-1,2,3-benzotriazol-1-yl)acetone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(1H-1,2,3-benzotriazol-1-yl)acetone in various organic solvents. While quantitative solubility data is not extensively available in public literature, this document consolidates information from synthesis and purification procedures to infer qualitative solubility and provides detailed experimental protocols.

Introduction

This compound, a derivative of benzotriazole, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application. This guide aims to provide a detailed understanding of its solubility profile based on available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 64882-50-4 | |

| Molecular Formula | C₉H₉N₃O | |

| Molecular Weight | 175.19 g/mol | |

| Melting Point | 128-130 °C | [1] |

| Appearance | White to light tan crystalline powder | |

| Purity | ≥ 99% | [1] |

Qualitative Solubility of this compound

Based on documented synthesis and purification methods, the qualitative solubility of this compound in various organic solvents has been inferred and is summarized in Table 2.

| Solvent | Solubility | Inference from |

| Acetone | Soluble (especially when heated) | Recrystallization procedures |

| Ethyl Acetate / n-Hexane | Soluble | Column chromatography |

| Ethanol | Likely Soluble | General solubility of benzotriazole derivatives |

| Methanol | Likely Soluble | General solubility of benzotriazole derivatives |

| Dichloromethane | Likely Soluble | General solubility of benzotriazole derivatives |

| Chloroform | Likely Soluble | Solubility of parent 1H-benzotriazole |

| Toluene | Likely Soluble | Solubility of parent 1H-benzotriazole |

| Benzene | Likely Soluble | Solubility of parent 1H-benzotriazole |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Solubility of parent 1H-benzotriazole |

Note: "Likely Soluble" indicates that while not explicitly stated for this compound, the parent compound or similar derivatives show solubility in these solvents. Experimental verification is recommended.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the chemical nature of the solvent and the temperature. The interplay of these factors determines the extent to which the compound will dissolve.

Caption: Key factors affecting the solubility of the target compound.

Experimental Protocols

The following sections detail experimental procedures mentioned in the literature that provide insights into the solubility of this compound.

A common synthetic route involves the reaction of 1H-benzotriazole with chloroacetone.

Materials:

-

1H-Benzotriazole

-

Chloroacetone

-

Sodium hydroxide

-

Ethanol (as a reaction solvent)

-

Water

Procedure:

-

Dissolve 1H-benzotriazole in ethanol in a reaction vessel.

-

Add a solution of sodium hydroxide in water to the vessel and stir.

-

Slowly add chloroacetone to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

The use of ethanol as a reaction solvent indicates that both the reactants and, to some extent, the product are soluble in it.

This procedure implies that this compound has good solubility in hot acetone and poor solubility in cold acetone.

Materials:

-

Crude this compound

-

Acetone

Procedure:

-

Dissolve the crude product in a minimal amount of hot acetone.

-

If the solution is colored, activated charcoal can be added and the mixture heated briefly.

-

Hot filter the solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold acetone.

-

Dry the crystals under vacuum.

Caption: Experimental workflow for purification by recrystallization.

The use of an ethyl acetate/n-hexane solvent system for column chromatography indicates that the compound is soluble in this mixture and has a suitable polarity to be separated from impurities on a silica gel stationary phase.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimum amount of the eluent (e.g., a mixture of ethyl acetate and n-hexane).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the ethyl acetate/n-hexane mixture, starting with a lower polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce in the public domain, a qualitative understanding of its solubility can be effectively derived from documented synthetic and purification procedures. The compound exhibits solubility in polar aprotic solvents like acetone and in solvent mixtures such as ethyl acetate/n-hexane. For researchers and professionals in drug development, this guide provides a foundational understanding for handling this compound in a laboratory setting. It is recommended that quantitative solubility studies be conducted for specific applications to determine precise solubility limits under various conditions.

References

The Role of 1-(1H-1,2,3-Benzotriazol-1-yl)acetone in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-1,2,3-Benzotriazol-1-yl)acetone, also known as N-acetonylbenzotriazole, is a versatile and stable reagent that serves as a valuable intermediate in a variety of organic transformations. Its utility stems from the unique properties of the benzotriazole moiety, which can act as an excellent leaving group and an activating group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth analysis of the mechanism of action of this compound in key organic reactions, with a focus on its application in the synthesis of heterocyclic compounds. This document will detail the underlying reaction mechanisms, provide experimental protocols, and present quantitative data to support its utility in synthetic chemistry.

Core Mechanism of Action: The Dual Role of the Benzotriazole and Acetone Moieties

The reactivity of this compound is primarily centered around the methylene group positioned between the benzotriazole ring and the carbonyl group. This methylene group is activated by both the electron-withdrawing nature of the adjacent carbonyl group and the ability of the benzotriazole ring to stabilize an adjacent negative charge.

The core mechanism of action can be broken down into two key steps:

-

Deprotonation and Enolate Formation: In the presence of a base, the acidic proton of the methylene group is abstracted to form a resonance-stabilized enolate. This enolate is a potent nucleophile, ready to react with a variety of electrophiles.

-

Nucleophilic Attack and Subsequent Transformation: The enolate attacks an electrophilic species, forming a new carbon-carbon or carbon-heteroatom bond. The benzotriazole group can then either be retained in the final product or, more commonly, be eliminated in a subsequent step to facilitate cyclization or the formation of a double bond. The benzotriazole anion is an excellent leaving group, driving these transformations to completion.

This dual functionality makes this compound a powerful tool for the construction of complex molecular architectures, particularly heterocyclic ring systems.

Application in Heterocyclic Synthesis: The Synthesis of Pyrazoles

A prominent application of the reactivity of N-acylbenzotriazoles, a class of compounds to which this compound is structurally related, is in the synthesis of pyrazoles. While direct use of the title compound is less documented, the reaction of structurally analogous α-benzotriazolylenones with hydrazines provides a clear illustration of its potential mechanism of action.[1]

The reaction proceeds via a condensation-cyclization-elimination sequence. The hydrazine first attacks the carbonyl group of the α-benzotriazolylenone to form a hydrazone intermediate. Subsequent intramolecular cyclization and elimination of the stable benzotriazole anion leads to the formation of the aromatic pyrazole ring.[1]

Signaling Pathway Diagram: Synthesis of Pyrazoles

Caption: Proposed pathway for pyrazole synthesis.

Quantitative Data

The synthesis of 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles from α-benzotriazolylenones and methyl/phenylhydrazines has been reported with yields ranging from 50-94%.[1]

| Entry | R1 | R2 | Hydrazine | Product Yield (%) |

| 1 | Ph | Me | MeNHNH2 | 85 |

| 2 | Ph | Et | MeNHNH2 | 88 |

| 3 | Ph | Ph | MeNHNH2 | 94 |

| 4 | 4-MeC6H4 | Me | MeNHNH2 | 82 |

| 5 | Ph | Me | PhNHNH2 | 75 |

Table 1: Reported yields for the synthesis of substituted pyrazoles from α-benzotriazolylenones and hydrazines.[1]

Experimental Protocol: General Procedure for the Synthesis of Pyrazoles from α-Benzotriazolylenones

The following is a general experimental protocol adapted from the literature for the synthesis of pyrazoles, which can be conceptually applied to reactions involving this compound.

Materials:

-

α-Benzotriazolylenone (1.0 eq)

-

Substituted hydrazine (1.1 eq)

-

Ethanol (solvent)

-

Base (e.g., sodium ethoxide or triethylamine)

Procedure:

-

A solution of the α-benzotriazolylenone in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The substituted hydrazine is added to the solution, and the mixture is stirred at room temperature for 30 minutes.

-

A catalytic amount of base is added, and the reaction mixture is heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired pyrazole.

Experimental Workflow Diagram

Caption: Workflow for pyrazole synthesis.

Conclusion

This compound and its structural analogs are potent synthetic intermediates, primarily due to the activating nature of the benzotriazole moiety and the acidity of the adjacent methylene protons. The ability to form a stable enolate that can react with various electrophiles, followed by the facile elimination of the benzotriazole group, makes this class of compounds particularly useful for the construction of heterocyclic systems like pyrazoles. The high yields and regioselectivity observed in these reactions underscore the efficiency of the benzotriazole-mediated synthetic methodology. Further exploration of the reactivity of this compound with a broader range of electrophiles and nucleophiles is warranted and holds the potential for the development of novel synthetic routes to other important molecular scaffolds.

References

Thermal Stability and Decomposition of 1-(1H-1,2,3-Benzotriazol-1-yl)acetone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1-(1H-1,2,3-benzotriazol-1-yl)acetone. While direct, in-depth experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information on closely related benzotriazole derivatives to project its thermal behavior. This guide is intended to inform researchers and professionals in drug development and materials science about the potential thermal characteristics and safe handling of this compound.

Introduction to this compound

This compound is a derivative of benzotriazole, a class of heterocyclic compounds known for their wide range of applications, including as corrosion inhibitors, UV stabilizers, and as synthetic intermediates in pharmaceuticals. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, and application, particularly in processes involving elevated temperatures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The melting point is a key indicator for thermal analysis, representing the onset of the liquid phase.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| CAS Number | 64882-50-4 |

| Melting Point | 128-130 °C |

| Appearance | White to light tan crystals or powder |

Projected Thermal Stability and Decomposition

Based on the analysis of related benzotriazole derivatives, the thermal behavior of this compound can be projected. Benzotriazole and its derivatives are generally recognized for their notable thermal stability.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating thermal stability. For analogous N-substituted benzotriazoles, thermal decomposition is typically observed at temperatures significantly above their melting points. It is anticipated that this compound will exhibit a sharp endothermic peak in its DSC thermogram corresponding to its melting point of 128-130 °C. The decomposition is expected to be an exothermic process occurring at higher temperatures, likely in the range of 250-350 °C.

Table 2: Projected Thermal Decomposition Data for this compound

| Parameter | Projected Value Range | Description |

| Melting Point (Tₘ) | 128-130 °C | Endothermic event observed in DSC. |

| Onset Decomposition (Tₒ) | 250-280 °C | The temperature at which significant mass loss begins in TGA. |

| Peak Decomposition (Tₗ) | 280-320 °C | The temperature of the maximum rate of mass loss, corresponding to the peak of the exothermic event in DSC. |

| Mass Loss | > 50% | Expected mass loss associated with the primary decomposition stage. |

Proposed Decomposition Pathway

The thermal decomposition of N-substituted benzotriazoles often proceeds through the elimination of a molecule of nitrogen (N₂), which is a thermodynamically stable leaving group. Flash vacuum pyrolysis studies of related compounds suggest that the initial step in the decomposition of this compound would be the cleavage of the N-N bond in the triazole ring, followed by the expulsion of N₂ gas. This would generate a reactive biradical intermediate that could undergo subsequent rearrangement and fragmentation.

Figure 1. Proposed decomposition pathway.

Experimental Protocols

To definitively determine the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

-

Atmosphere: Nitrogen (inert) or air (oxidative), with a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature and the percentage of mass loss at different stages.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (endothermic peak) and any exothermic decomposition events.

Figure 2. Thermal analysis workflow.

Conclusion

An In-depth Technical Guide to Tautomerism in Benzotriazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomerism exhibited by benzotriazole derivatives, a critical consideration in medicinal chemistry and materials science. Understanding the tautomeric equilibrium of these compounds is paramount for predicting their biological activity, chemical reactivity, and physical properties.

Introduction to Benzotriazole Tautomerism

Benzotriazole is a bicyclic heterocyclic compound that can exist in different tautomeric forms due to the migration of a proton among the three nitrogen atoms of the triazole ring.[1] For the parent benzotriazole, two primary tautomers are observed: the asymmetric 1H-benzotriazole and the symmetric 2H-benzotriazole. The 1H- and 3H-tautomers are chemically equivalent unless the benzene ring is asymmetrically substituted.[2] The equilibrium between these forms is a dynamic process influenced by various factors, including the electronic nature of substituents, solvent polarity, temperature, and physical state.[3][4]

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and is highly sensitive to the molecular environment and structural modifications.

-

Substituent Effects: The electronic properties of substituents on the benzene ring play a crucial role. Electron-withdrawing groups (EWGs), such as nitro groups, can significantly alter the electron density distribution in the heterocyclic ring, thereby influencing the relative stability of the tautomers.[12][13] Conversely, electron-donating groups (EDGs), like methyl or amino groups, also impact the equilibrium.[14] For instance, in studies of dinitrobenzotriazoles, the 1H-tautomer was found to be the most energetically favorable form.[4]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over another.[15] In anhydrous DMSO, the asymmetric 1H/3H form is predominant for benzotriazole and its symmetrically substituted derivatives.[2][14] The tautomeric equilibrium can be shifted by specific solvent-solute interactions, such as hydrogen bonding.

-

Physical State: As mentioned, the 1H-tautomer is overwhelmingly favored in the solid state.[6] In the gas phase, where intermolecular interactions are minimized, the intrinsic stability of the tautomers is observed, and the 2H form often becomes more significant.[3][8]

Experimental Protocols for Tautomer Characterization

A multi-technique approach is essential for the unambiguous characterization of benzotriazole tautomers.

NMR is a powerful tool for studying tautomerism in solution.[16] Differences in the chemical environments of the carbon and nitrogen atoms in the symmetric (2H) and asymmetric (1H) tautomers lead to distinct NMR signals.

Protocol for ¹³C NMR Analysis:

-

Sample Preparation: Dissolve the benzotriazole derivative in an anhydrous deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric ratio.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum at a controlled temperature (e.g., 298 K).

-

Spectral Analysis: In the case of rapid equilibrium (fast exchange on the NMR timescale), averaged signals will be observed. For symmetrically substituted benzotriazoles, the 1H/3H tautomerism leads to four signals for the benzene carbons, whereas the 2H tautomer would show only two signals due to its C₂ᵥ symmetry. The presence of the asymmetric 1H tautomer is confirmed by the observation of distinct signals for C4/C7 and C5/C6.[14]

-

Dynamic NMR (DNMR): To study the kinetics of proton exchange, acquire spectra over a range of temperatures (e.g., +30°C to -90°C).[7] At lower temperatures, the exchange rate may slow sufficiently to observe separate signals for the coalesced peaks, allowing for the determination of the activation barrier for prototropy.[7]

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the direct observation of the proton's location on a specific nitrogen atom.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the benzotriazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data. The position of the hydrogen atom on the triazole ring can be located from the electron density map, confirming the tautomeric form present in the crystal lattice.

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[5][6]

Protocol for DFT Calculations:

-

Structure Optimization: Build the initial 3D structures for all possible tautomers (e.g., 1H and 2H). Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)).[6][7]

-

Energy Calculation: Calculate the single-point electronic energies of the optimized structures. It is crucial to include zero-point vibrational energy (ZPVE) corrections, as this can be decisive in predicting the most stable tautomer when energy differences are small.[5][6]

-

Solvent Modeling: To simulate solution-phase behavior, employ a continuum solvation model like the Polarizable Continuum Model (PCM).

-

NMR/UV-Vis Prediction: Calculate theoretical NMR chemical shifts (using methods like GIAO) and UV-Vis spectra (using TD-DFT) for each tautomer.[7] Comparing these predicted spectra with experimental results can help assign the predominant tautomer in solution.[17]

Quantitative Data Summary

The relative populations of benzotriazole tautomers are highly dependent on the system under study. The following tables summarize representative data from the literature.

Table 1: Calculated Relative Energies of Benzotriazole Tautomers in the Gas Phase

| Method | Basis Set | ΔE (2H - 1H) (kJ/mol) | Most Stable Tautomer | Reference |

|---|---|---|---|---|

| HF | various | > 12 | 1H | [6] |

| MP2 | various | ~ -12 | 2H | [6] |

| B3LYP | aug-cc-pVTZ | 0.84 (with ZPE) | 1H | [6] |

| CCSD(T) | various | -0.62 | 2H | [5] |

| CCSD(T) | various | 2.1 (with ZPE) | 1H |[5] |

Note: Positive ΔE indicates the 1H tautomer is more stable. The inclusion of zero-point energy (ZPE) is critical and often reverses the stability order predicted by electronic energies alone.[5][6]

Table 2: Experimental Tautomeric Equilibrium Data

| Derivative | Solvent | Technique | Predominant Tautomer | Key Finding | Reference |

|---|---|---|---|---|---|

| Benzotriazole | Anhydrous DMSO | ¹³C NMR | 1H/3H | Predominance of the asymmetric form | [14] |

| 5,6-Dichloro-Bzt | Anhydrous DMSO | ¹³C NMR | 1H/3H | Rate of prototropic equilibrium: 300-3000 s⁻¹ | [14] |

| 5,6-Dimethyl-Bzt | Anhydrous DMSO | ¹³C NMR | 1H/3H | Anionic form is the putative rate-limiting intermediate | [14] |

| 5,6-Dinitro-Bzt | DMSO Solution | NMR, DFT | Mixture of 1H and 2H | 1H in solid state, 2H more favorable in gas phase | [4] |

| Benzotriazole | Gas Phase | FTIR | 1H | 1H tautomer stabilized by 5 kJ/mol |[5] |

Implications in Drug Development

The tautomeric state of a benzotriazole derivative can profoundly affect its pharmacological profile.

-

Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and dipole moments. This can lead to significant differences in binding affinity and selectivity for a biological target.

-

Physicochemical Properties: Tautomerism influences properties like pKa, lipophilicity (logP), and solubility, which are critical for a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.

-

Metabolic Stability: The metabolic fate of a drug can be dependent on its tautomeric form, as enzymatic transformations may be specific to one isomer.

Therefore, controlling or at least understanding the tautomeric preference of a benzotriazole-based drug candidate is essential for rational drug design and lead optimization.

Conclusion

Tautomerism in benzotriazole derivatives is a complex but fundamentally important phenomenon for chemists in academia and industry. The delicate balance between the 1H and 2H forms is governed by a combination of substituent effects, solvent interactions, and physical state. A thorough characterization using a combination of modern spectroscopic techniques, X-ray crystallography, and computational modeling is crucial for any research or development program involving this versatile heterocyclic scaffold. A comprehensive understanding of the tautomeric landscape is a prerequisite for the successful design of new materials and therapeutic agents.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2H tautomer of Benzotriazole [mbp.science.ru.nl]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles | Semantic Scholar [semanticscholar.org]

- 14. Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Benzotriazole Leaving Group: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the quest for efficient and selective methodologies is paramount. The benzotriazole moiety has emerged as a remarkably versatile tool, particularly in its role as a leaving group in acylation reactions. This technical guide provides a comprehensive overview of the reactivity of the benzotriazole leaving group, with a focus on its application in the formation of amide, ester, thioester, and carbon-carbon bonds. Through a detailed examination of its properties, reaction mechanisms, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of benzotriazole chemistry in their synthetic endeavors.

Core Concepts: The Nature of the Benzotriazole Leaving Group

Benzotriazole (BtH) is a weakly acidic heterocycle with a pKa of approximately 8.2.[1] When incorporated into a molecule as a leaving group, typically in the form of an N-acylbenzotriazole, its reactivity is governed by several key factors:

-

Excellent Leaving Group Ability: The conjugate acid of the benzotriazolide anion has a pKa of less than 0, indicating that the benzotriazolide anion is a very weak base and therefore an excellent leaving group.[2] This is a fundamental principle in nucleophilic substitution reactions, where the stability of the departing group is crucial for a favorable reaction rate.[3]

-

Stability of N-Acylbenzotriazoles: Unlike highly reactive acylating agents such as acid chlorides, N-acylbenzotriazoles are often stable, crystalline solids that can be purified by chromatography and stored at room temperature.[4] This inherent stability allows for greater control and precision in synthetic transformations.

-

Mild Reaction Conditions: The high reactivity of the benzotriazole leaving group enables many acylation reactions to proceed under neutral or mild conditions, avoiding the need for harsh reagents that may be incompatible with sensitive functional groups.[4]

Quantitative Data Summary

The leaving group ability of various substituents in nucleophilic acyl substitution reactions can be qualitatively correlated with the pKa of the conjugate acid of the leaving group. A lower pKa of the conjugate acid corresponds to a more stable leaving group and generally a faster reaction rate.[5]

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity of Acylating Agent |

| Benzotriazolide (Bt⁻) | Benzotriazole (BtH) | < 0 [2] | High |

| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | -7 | Very High |

| Carboxylate (RCOO⁻) | Carboxylic Acid (RCOOH) | ~4-5 | Moderate |

| Alkoxide (RO⁻) | Alcohol (ROH) | ~16-18 | Low |

| Amide (R₂N⁻) | Amine (R₂NH) | ~35-40 | Very Low |

Table 1: Comparison of Leaving Group Ability Based on Conjugate Acid pKa.

The following tables summarize the yields of various acylation reactions using N-acylbenzotriazoles with different nucleophiles, demonstrating the broad applicability of this methodology.

N-Acylation (Amide Formation)

| Carboxylic Acid Derivative | Amine | Product | Yield (%) | Reference |

| N-Benzoylbenzotriazole | Aniline | N-Phenylbenzamide | 95 | [4] |

| N-Benzoylbenzotriazole | Benzylamine | N-Benzylbenzamide | 98 | [4] |

| N-Acetylbenzotriazole | Cyclohexylamine | N-Cyclohexylacetamide | 92 | [4] |

Table 2: Representative Yields for N-Acylation Reactions.

O-Acylation (Ester Formation)

| N-Acylbenzotriazole | Alcohol | Product | Yield (%) | Reference |

| N-Benzoylbenzotriazole | Methanol | Methyl Benzoate | 85 | [6] |

| N-Acetylbenzotriazole | Isopropanol | Isopropyl Acetate | 78 | [6] |

Table 3: Representative Yields for O-Acylation Reactions.

S-Acylation (Thioester Formation)

| N-Acylbenzotriazole | Thiol | Product | Yield (%) | Reference |

| N-Benzoylbenzotriazole | Thiophenol | S-Phenyl Thiobenzoate | 99 | [3] |

| N-Acetylbenzotriazole | Benzyl Mercaptan | S-Benzyl Thioacetate | 95 | [3] |

Table 4: Representative Yields for S-Acylation Reactions.

C-Acylation (Ketone Formation)

| N-Acylbenzotriazole | Ketone (Enolate Source) | Product | Yield (%) | Reference |

| N-Benzoylbenzotriazole | Acetophenone | 1,3-Diphenyl-1,3-propanedione | 85 | [5] |

| N-Propionylbenzotriazole | Cyclohexanone | 2-Propionylcyclohexanone | 75 | [5] |

Table 5: Representative Yields for C-Acylation Reactions.

Experimental Protocols

General Procedure for the Synthesis of N-Acylbenzotriazoles from Carboxylic Acids using Thionyl Chloride[7]

To a solution of benzotriazole (4.0 eq) in anhydrous dichloromethane (CH₂Cl₂), thionyl chloride (SOCl₂) (1.0 eq) is added dropwise at room temperature. The mixture is stirred for 30 minutes, after which the carboxylic acid (1.0 eq) is added. The reaction is stirred for an additional 1-3 hours. The reaction mixture is then washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the N-acylbenzotriazole, which can often be used without further purification.

General Procedure for N-Acylation of Amines using N-Acylbenzotriazoles[4]

To a solution of the N-acylbenzotriazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), the amine (1.0-1.2 eq) is added. The reaction mixture is stirred at room temperature for a period ranging from a few minutes to several hours, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a mild acid (e.g., 1 M HCl) to remove any unreacted amine and benzotriazole, followed by washing with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the corresponding amide.

General Procedure for O-Acylation of Alcohols using N-Acylbenzotriazoles[6]

A mixture of the N-acylbenzotriazole (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) is stirred in a suitable solvent like dichloromethane (CH₂Cl₂) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with the organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be purified by column chromatography.

General Procedure for S-Acylation of Thiols using N-Acylbenzotriazoles[3]

To a solution of the N-acylbenzotriazole (1.0 eq) and the thiol (1.0 eq) in dichloromethane (CH₂Cl₂), triethylamine (1.1 eq) is added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as indicated by TLC. The mixture is then diluted with dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude thioester can be purified by column chromatography.

General Procedure for C-Acylation of Ketone Enolates using N-Acylbenzotriazoles[5]

To a solution of the ketone (1.0 eq) in anhydrous THF at -78 °C, a strong base such as lithium diisopropylamide (LDA) (1.05 eq) is added dropwise. The mixture is stirred at this temperature for 30-60 minutes to generate the enolate. A solution of the N-acylbenzotriazole (1.0 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for a few hours and then allowed to warm to room temperature. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the β-dicarbonyl compound.

Signaling Pathways and Experimental Workflows

The utility of the benzotriazole leaving group is best understood through the mechanistic pathways of the acylation reactions. The following diagrams, rendered in DOT language, illustrate the key steps in these transformations.

Caption: General workflow for the synthesis and reaction of N-acylbenzotriazoles.

The core of the reactivity lies in the nucleophilic acyl substitution mechanism.

Caption: Mechanism of nucleophilic acyl substitution with N-acylbenzotriazoles.

The specific nature of the nucleophile dictates the final product, as illustrated in the following logical relationship diagram.

Caption: Relationship between nucleophiles and products in N-acylbenzotriazole reactions.

Conclusion

The benzotriazole leaving group, particularly in the form of N-acylbenzotriazoles, represents a powerful and versatile tool in modern organic synthesis. Its high reactivity, coupled with the stability of the acylating agents and the mild reaction conditions often employed, makes it an attractive alternative to traditional acylating agents. This guide has provided a comprehensive overview of the fundamental principles governing its reactivity, supported by quantitative data and detailed experimental protocols. The mechanistic insights and workflow diagrams further illuminate the synthetic utility of this remarkable leaving group. For researchers in drug development and other scientific disciplines, a thorough understanding of benzotriazole chemistry opens up new avenues for the efficient and selective construction of complex molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]

- 3. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]

- 4. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of 1-(1H-1,2,3-Benzotriazol-1-yl)acetone Derivatives: A Technical Guide

Disclaimer: Scientific literature with a specific focus on the biological activity of 1-(1H-1,2,3-benzotriazol-1-yl)acetone derivatives is limited. This guide provides a comprehensive framework based on established methodologies for the synthesis and biological screening of closely related N-substituted benzotriazole analogues. The experimental protocols and data presented herein are derived from studies on structurally similar compounds and serve as a representative model for the target derivatives.

Introduction

Benzotriazole and its derivatives have garnered significant attention in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The unique tricyclic structure of the benzotriazole nucleus allows for versatile chemical modifications, enabling the development of novel therapeutic agents. This technical guide focuses on the biological activity screening of this compound derivatives, a class of compounds with potential as antimicrobial and antifungal agents.

This document provides detailed experimental protocols for the synthesis of these derivatives and for the in vitro evaluation of their biological activity. It also presents a compilation of quantitative data from related benzotriazole derivatives to offer a comparative perspective on their potential efficacy.

Experimental Protocols

The following sections detail the generalized procedures for the synthesis of this compound derivatives and the subsequent screening for their biological activity.

Synthesis of this compound Derivatives

A common route for the synthesis of N-substituted benzotriazoles involves the reaction of benzotriazole with a suitable alkylating or acylating agent. For the synthesis of this compound and its derivatives, a typical procedure would involve the N-alkylation of benzotriazole with chloroacetone or a related α-haloketone.

Materials and Reagents:

-

1H-Benzotriazole

-

Chloroacetone (or other appropriate α-haloketone)

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium amide (NaNH₂)

-

Acetone or Dry Toluene (as solvent)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzotriazole (1 equivalent) in acetone.

-

Addition of Base and Alkylating Agent: To the solution, add anhydrous potassium carbonate (1.5 equivalents) followed by the dropwise addition of chloroacetone (1.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or under reflux for 10-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude product in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer and purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Derivatives can be synthesized by using appropriately substituted benzotriazoles or α-haloketones in the initial reaction.

Antimicrobial and Antifungal Activity Screening

The in vitro biological activity of the synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a widely accepted technique for this purpose.[2][3]

Materials and Reagents:

-

Synthesized benzotriazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[4]

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)[5]

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Resazurin solution (optional, as a growth indicator)

Procedure:

-

Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: Grow the microbial strains in their respective broths overnight at 37°C for bacteria and 28-35°C for fungi. Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only) for each plate.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours for bacteria and 24-48 hours for fungi.[3]

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] The results can be observed visually or by using a growth indicator like resazurin.

Data Presentation

Table 1: Antibacterial Activity of Selected Benzotriazole Derivatives (MIC in µg/mL)

| Compound/Derivative Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

| 3-Benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[7][8][9]triazol-1-yl-propan-1-one | 1.56 | 1.56 | 6.25 | 3.12 | [4] |

| Benzotriazole-based β-amino alcohol (4e) | 8 µM | 16 µM | >128 µM | >128 µM | [2] |

| 2-oxo-4-substituted aryl-azetidinone derivative of benzotriazole | - | - | 0.1 | - | |

| Ciprofloxacin (Standard) | 0.5-2 | 0.25-1 | 0.25-1 | 0.5-4 | - |

Table 2: Antifungal Activity of Selected Benzotriazole Derivatives (MIC in µg/mL)

| Compound/Derivative Type | C. albicans | A. niger | Reference |

| N-alkylated benzotriazole (2d) | Potent Activity | Potent Activity | |

| N-alkylated benzotriazole (2e) | Potent Activity | Potent Activity | |

| 2-oxo-4-substituted aryl-azetidinone derivative of benzotriazole | - | 0.5 | |

| Fluconazole (Standard) | 0.25-8 | 16-256 | - |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Workflow for antimicrobial/antifungal screening by broth microdilution.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

Methodological & Application

Application Notes and Protocols: N-Acetylation of Amines using 1-(1H-1,2,3-benzotriazol-1-yl)acetone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-acetylation of primary and secondary amines using 1-(1H-1,2,3-benzotriazol-1-yl)acetone. This reagent serves as a stable, efficient, and versatile acetylating agent, offering a valuable alternative to traditional methods that often require harsh conditions or hazardous reagents. The methodologies outlined are based on the principles of benzotriazole-mediated acylation, which is known for its high yields and mild reaction conditions.[1][2]

Introduction

N-acetylation is a fundamental transformation in organic synthesis, crucial for the protection of amino groups, the synthesis of pharmaceuticals, and the modification of biomolecules.[3] this compound, an N-acylbenzotriazole derivative, acts as an effective acetyl group donor. The benzotriazole moiety is an excellent leaving group, facilitating the nucleophilic attack by an amine to form a stable amide bond. This method is notable for its operational simplicity, broad substrate scope, and compatibility with green chemistry principles, particularly when conducted in aqueous media.[1][2][4]

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-acetylation of various amines using N-acylbenzotriazole derivatives, which are analogous to the reactivity of this compound.

Table 1: N-Acetylation of Various Amines with this compound under Conventional and Microwave Conditions.

| Entry | Amine Substrate | Method | Reaction Time | Yield (%) |

| 1 | Aniline | A | 12 h | 95 |

| 2 | Aniline | B | 15 min | 98 |

| 3 | p-Toluidine | A | 12 h | 92 |

| 4 | p-Toluidine | B | 15 min | 96 |

| 5 | p-Anisidine | A | 14 h | 90 |

| 6 | p-Anisidine | B | 18 min | 94 |

| 7 | p-Chloroaniline | A | 16 h | 88 |

| 8 | p-Chloroaniline | B | 20 min | 93 |

| 9 | Benzylamine | A | 10 h | 96 |

| 10 | Benzylamine | B | 12 min | 99 |

| 11 | Piperidine | A | 8 h | 98 |

| 12 | Piperidine | B | 10 min | >99 |